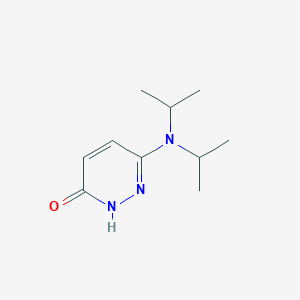

6-(Diisopropylamino)pyridazin-3-ol

Description

Overview of Pyridazine (B1198779) Core Structures and Derivatives

The foundational structure of these compounds is the pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms imparts distinct characteristics to the molecule, including a high dipole moment and the ability to act as both a hydrogen bond donor and acceptor. These properties are crucial for the molecule's interactions with other chemical entities. nih.gov

The versatility of the pyridazine core allows for the creation of a diverse range of derivatives through the attachment of various functional groups at different positions on the ring. mdpi.comgeorganics.skacs.org This modularity enables chemists to fine-tune the properties of the resulting compounds for specific applications. Common derivatives include those with substitutions at the 3, 4, 5, and 6 positions, leading to a vast chemical space for exploration.

The synthesis of pyridazine derivatives can be achieved through various methods, including condensation reactions, cycloadditions, and functional group interconversions. organic-chemistry.orgkoreascience.kr For instance, the reaction of β,γ-unsaturated hydrazones can be catalyzed by copper to form 1,6-dihydropyridazines, which can then be converted to pyridazines. organic-chemistry.org Another approach involves the Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines. organic-chemistry.org

Below is an interactive table summarizing some pyridazine derivatives and their key features:

Table 1: Examples of Pyridazine Derivatives

| Compound Name | Key Structural Features | Potential Applications |

| 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol | Contains a diethylaminopropylamino side chain. vulcanchem.com | Investigated for potential biological activities. |

| 6-(3,4-dimethoxyphenyl)pyridazin-3-ol | Features a dimethoxyphenyl group, influencing its electronic properties. sigmaaldrich.com | Used as a building block in organic synthesis. |

| 3,6-Dichloropyridazine (B152260) | A reactive intermediate due to the presence of two chlorine atoms. | A common starting material for the synthesis of other pyridazine derivatives. koreascience.kr |

| 6-Chloro-5-methylpyridazin-3-amine | Contains chloro, methyl, and amino functional groups. georganics.sk | Utilized in the development of new chemical entities. |

| 3,6-Dihydrazinopyridazine | Characterized by two hydrazino groups, making it a potent nucleophile. koreascience.kr | Employed in the synthesis of fused heterocyclic systems. |

Significance of Pyridazinols in Contemporary Chemical Synthesis and Design

Pyridazinols, and specifically pyridazin-3-ols, are a subclass of pyridazine derivatives characterized by the presence of a hydroxyl group at the 3-position. This hydroxyl group can exist in equilibrium with its keto tautomer, pyridazin-3(2H)-one. mdpi.com This tautomerism is a key feature that influences the reactivity and biological activity of these compounds.

The pyridazin-3(2H)-one scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. mdpi.com Its ability to form hydrogen bonds and participate in various chemical reactions makes it an attractive core for designing new therapeutic agents. mdpi.com

The synthesis of pyridazin-3-one derivatives often involves the reaction of a substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with hydrazine (B178648) hydrate. nih.gov This straightforward synthetic route allows for the generation of a wide variety of analogs for structure-activity relationship (SAR) studies.

Rationale for Focused Research on 6-(Diisopropylamino)pyridazin-3-ol

The specific compound, this compound, presents a unique combination of structural features that warrant dedicated investigation. The presence of the bulky diisopropylamino group at the 6-position is expected to have a significant impact on the molecule's steric and electronic properties. vulcanchem.com This could influence its binding affinity and selectivity towards biological targets.

The 3-ol (or 3-one) functionality provides a site for potential hydrogen bonding interactions and further chemical modification. The interplay between the diisopropylamino group and the pyridazin-3-ol core makes this compound an interesting candidate for exploring new chemical space and developing novel molecules with potentially useful properties.

Research into this compound and its analogs can contribute to a deeper understanding of the structure-activity relationships of pyridazin-3-ol derivatives. This knowledge can then be applied to the rational design of new compounds with tailored properties for various applications in chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

3-[di(propan-2-yl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)13(8(3)4)9-5-6-10(14)12-11-9/h5-8H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZHPPFCQRBVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=NNC(=O)C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 6-(Diisopropylamino)pyridazin-3-ol

The direct synthesis of this compound, while not extensively detailed in dedicated literature, can be strategically approached through the functionalization of readily available pyridazine (B1198779) precursors. A logical and efficient pathway involves a two-step sequence: a nucleophilic aromatic substitution followed by hydrolysis.

Key Precursors and Starting Materials

The primary starting materials for the proposed synthesis are fundamental building blocks in heterocyclic chemistry:

3,6-Dichloropyridazine (B152260): This commercially available compound serves as an excellent electrophilic substrate for nucleophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms and the chloro substituents. jofamericanscience.orgnih.govsigmaaldrich.com

Diisopropylamine (B44863): This secondary amine acts as the nucleophile, introducing the diisopropylamino moiety onto the pyridazine ring.

Reaction Conditions and Optimization Strategies

The initial step of the synthesis involves the reaction of 3,6-dichloropyridazine with diisopropylamine. This reaction is a nucleophilic aromatic substitution (SNAr). Subsequently, the remaining chloro group is hydrolyzed to the desired hydroxyl group.

| Parameter | Condition | Notes |

| Starting Materials | 3,6-Dichloropyridazine, Diisopropylamine | The initial reaction leads to the formation of 6-chloro-3-(diisopropylamino)pyridazine. |

| Solvent | Aprotic polar solvents such as DMF, DMSO, or NMP | These solvents are effective in dissolving the reactants and facilitating the SNAr reaction. |

| Base | An inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like triethylamine | The base is necessary to neutralize the HCl generated during the reaction. |

| Temperature | Elevated temperatures, typically in the range of 80-150 °C | Heating is generally required to overcome the activation energy of the substitution reaction. |

| Hydrolysis | Aqueous acid or base | The subsequent hydrolysis of the 6-chloro intermediate to the final product can be achieved under acidic or basic conditions. |

Optimization of this synthesis would involve screening different solvents, bases, and reaction temperatures to maximize the yield and minimize side products. The molar ratio of diisopropylamine to 3,6-dichloropyridazine would also be a critical parameter to control, aiming for monosubstitution.

Mechanistic Investigations of Formation Pathways

The formation of this compound proceeds through a well-established mechanistic pathway known as the SNAr reaction. researchgate.netnih.govyoutube.com The pyridazine ring, being electron-deficient, is susceptible to attack by nucleophiles.

The mechanism involves two key steps:

Nucleophilic Attack: The diisopropylamine attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring and the nitrogen atoms.

Leaving Group Expulsion: The chloride ion is then expelled from the Meisenheimer complex, restoring the aromaticity of the pyridazine ring and yielding the substituted product.

The regioselectivity of the initial substitution can be influenced by the reaction conditions. Following the introduction of the diisopropylamino group, the subsequent hydrolysis of the remaining chloro group at the 3-position yields the final product, this compound. The mechanism for this step typically involves nucleophilic attack by water or a hydroxide (B78521) ion.

Synthesis of Related Pyridazin-3(2H)-one Derivatives

The pyridazin-3(2H)-one core is a prevalent motif in a wide array of biologically active compounds. biosynth.com Its synthesis has been extensively studied, with cyclization reactions and palladium-catalyzed cross-coupling strategies being two of the most powerful approaches.

Cyclization Reactions for Pyridazinone Ring Formation

Cyclization reactions are a fundamental method for constructing the pyridazinone ring system. researchgate.net These reactions typically involve the condensation of a 1,4-dicarbonyl compound or a related precursor with a hydrazine (B178648) derivative. nih.gov

A common strategy involves the reaction of a γ-ketoacid with hydrazine hydrate. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to form the dihydropyridazinone ring. Subsequent oxidation or aromatization can then lead to the pyridazin-3(2H)-one.

Another versatile approach is the reaction of mucohalic acids with sulfonyl hydrazides, which provides a novel route to pyridazin-3(2H)-one derivatives. researchgate.net Furthermore, a one-pot, three-component reaction involving 1,1-bis(methylthio)-2-nitroethylene, hydrazine, and a 1,2-dicarbonyl compound can yield highly substituted pyridazines through a domino sequence of nucleophilic substitution, condensation, and aza-ene addition cyclization. researchgate.net

| Precursors | Reagents | Product | Reference |

| γ-Ketoacids | Hydrazine hydrate | Dihydropyridazinones | scispace.com |

| Mucohalic acids | Sulfonyl hydrazides | Pyridazin-3(2H)-ones | researchgate.net |

| 1,1-Bis(methylthio)-2-nitroethylene, 1,2-dicarbonyl compound | Hydrazine | Highly substituted pyridazines | researchgate.net |

| 1,3-Dicarbonyl compounds | Hydrazines | Pyrazoles (related diazoles) | nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies in Pyridazinone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the pyridazinone core, allowing for the introduction of a wide range of substituents with high efficiency and selectivity. thieme-connect.comresearchgate.net These reactions typically employ a palladium catalyst in the presence of a suitable ligand and base.

The general catalytic cycle for these reactions involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with the halo-pyridazinone (e.g., a bromo- or chloro-substituted pyridazinone) to form a palladium(II) intermediate.

Transmetalation: In reactions like the Suzuki or Stille coupling, an organometallic reagent (e.g., a boronic acid or an organotin compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C or C-N bond.

This methodology has been successfully applied to the synthesis of various 5- and 6-substituted pyridazinones. For instance, the Suzuki coupling of 5-bromo-2-hydroxymethyl-6-phenyl-3-pyridazinone with various boronic acids has been shown to be an effective method for introducing aryl and heteroaryl groups at the 5-position. thieme-connect.com Similarly, Sonogashira and Stille couplings have been employed to introduce alkynyl and other organic moieties. researchgate.net

Aza-Diels-Alder Reactions for Pyridazine Scaffolds

The Aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, stands out as a powerful method for constructing the pyridazine ring. This approach typically involves the [4+2] cycloaddition of an electron-deficient azadiene with an electron-rich dienophile.

A notable example is the highly regioselective synthesis of 6-aryl-pyridazin-3-amines through the reaction of 1,2,3-triazines with 1-propynylamines. nih.govcore.ac.ukresearchgate.net In this metal-free process, the 1,2,3-triazine (B1214393) acts as the 4π component, and the electron-rich ynamine serves as the 2π component. The reaction proceeds under neutral conditions and demonstrates broad substrate compatibility, offering direct access to substituted pyridazines. nih.govresearchgate.net The regioselectivity is high, favoring the C5/N2 cycloaddition, which ultimately leads to the desired pyridazine framework after the extrusion of dinitrogen. nih.gov While this specific example yields a 3-amino substituent, the principle demonstrates a viable route to the 6-substituted pyridazine core, which can be further functionalized to the pyridazin-3-ol.

Table 1: Aza-Diels-Alder Reaction for Pyridazine Synthesis nih.govresearchgate.net

| Diene | Dienophile | Conditions | Product Type | Key Features |

|---|---|---|---|---|

| 1,2,3-Triazines | 1-Propynylamines | Neutral, Thermal | 6-Aryl-pyridazin-3-amines | High regioselectivity, Metal-free, Broad scope |

Functionalization and Derivatization Strategies of the Pyridazinol Core

Once the pyridazine scaffold is formed, functionalization is key to achieving the target structure of this compound and its derivatives. This involves the regioselective introduction of the amino group and modifications at both the hydroxyl function and the pyridazine ring itself.

The introduction of the diisopropylamino group at the C6 position is typically achieved via nucleophilic aromatic substitution (SNAr) on a precursor such as 3,6-dichloropyridazine. The pyridazine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, especially when activated by good leaving groups like halogens. youtube.comyoutube.com

The reaction of 3,6-dichloropyridazine with an amine proceeds with a high degree of regioselectivity. The first substitution generally occurs at the C6 position. For instance, reacting 3,6-dichloropyridazine with ammonia (B1221849) in a suitable solvent yields 3-amino-6-chloropyridazine (B20888) as the primary product. google.com By analogy, reacting 3,6-dichloropyridazine with diisopropylamine would selectively yield 6-(diisopropylamino)-3-chloropyridazine. Subsequent hydrolysis of the remaining chlorine atom at the C3 position affords the target compound, this compound, which exists in tautomeric equilibrium with 6-(diisopropylamino)pyridazin-3(2H)-one. youtube.com The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to control the reaction rate and yield. google.com

The 3-hydroxyl group of the pyridazinol core is part of a keto-enol tautomeric system, predominantly existing as the pyridazin-3(2H)-one form. youtube.com This duality in structure allows for reactivity at both the oxygen (enol form) and the nitrogen (keto form) atoms.

O-Alkylation (Etherification): The hydroxyl group of the enol tautomer can be alkylated to form ethers. This is often achieved by reacting the pyridazinol with an alkyl halide in the presence of a base. For example, the synthesis of 3-amino-6-benzyloxypyridazine has been accomplished by reacting 3-amino-6-chloropyridazine with sodium benzylate, where the alkoxide displaces the chlorine. nih.gov This demonstrates that an O-aryl or O-alkyl bond can be formed at this position.

N-Alkylation: More commonly, the pyridazinone tautomer undergoes N-alkylation at the N2 position. nih.gov This reaction is typically carried out using an alkylating agent (e.g., alkyl halide, dialkyl sulfate) and a base in an appropriate solvent. For instance, various 2-substituted-6-aryl-pyridazin-3(2H)-ones have been synthesized via N-alkylation, highlighting the utility of this approach for derivatization. nih.govrsc.org

Esterification: The hydroxyl group can also be converted into an ester. For example, treatment with acyl chlorides or acid anhydrides under basic conditions would yield the corresponding O-acyl derivative. These esters can serve as prodrugs or as intermediates for further transformations.

The electronic nature of the this compound ring dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: The pyridazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, which strongly deactivates it towards electrophilic aromatic substitution (e.g., nitration, halogenation). nih.govnih.gov Such reactions typically require harsh conditions and often result in low yields. nih.gov However, modern synthetic methods have enabled direct C-H functionalization, which can be considered a form of electrophilic substitution. Using the pyridazinone moiety as an internal directing group, late-stage diversification reactions such as arylation, halogenation, and thiolation can be achieved with high ortho-selectivity at the C5 position under palladium catalysis. nih.gov This strategy provides a powerful tool for introducing substituents onto the pyridazine core without pre-functionalization. nih.gov

Nucleophilic Substitution: The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by a good leaving group (e.g., a halogen). youtube.comyoutube.comnih.gov In the context of a 3-chloro-6-aminopyridazine precursor, the chlorine at C3 is a prime site for displacement by various nucleophiles like alkoxides, thiolates, or other amines. The rate and feasibility of these substitutions are enhanced by the electron-withdrawing nature of the diazine system. nih.gov

Transition metal-catalyzed cross-coupling reactions are indispensable for the structural diversification of the pyridazine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated pyridazines, such as 3-chloro- or 3-iodo-6-substituted pyridazines, are common substrates for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl groups. For example, 4,5-diarylated pyridazin-3(2H)-ones have been synthesized from the corresponding dihalogenated precursors and arylboronic acids. core.ac.uk This method allows for the construction of complex biaryl structures.

Palladium-Catalyzed Amination and Alkylation: The Buchwald-Hartwig amination allows for the introduction of various amino groups. Similarly, palladium-catalyzed reactions can be used for alkylation, providing access to a wide range of substituted pyridazines. nih.gov

Aminocarbonylation: Palladium-catalyzed aminocarbonylation of bromo- or iodopyridazinones with carbon monoxide and various amines provides an efficient route to pyridazinecarboxamides. core.ac.uk This reaction introduces a carboxamide functional group, which is a valuable moiety in drug design.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Pyridazine Core core.ac.uk

| Reaction Type | Substrate | Reagents | Catalyst | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated Pyridazinone | Arylboronic Acid, Base | Pd(PPh3)4 | Aryl-substituted Pyridazinone |

| Aminocarbonylation | Iodo/Bromo-pyridazinone | Amine, CO, Base | Pd(OAc)2/dppf | Pyridazinecarboxamide |

| Direct C-H Arylation | Pyridazinone | Aryl Halide, Base | Pd(OAc)2 | Aryl-substituted Pyridazinone |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 6-(diisopropylamino)pyridazin-3-ol in solution. By analyzing ¹H and ¹³C NMR spectra, as well as employing advanced 2D NMR techniques, a complete assignment of the proton and carbon signals can be achieved.

Proton (¹H) NMR Chemical Shift Analysis of Substituents

The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. For the diisopropylamino substituent, the methine protons (-CH) of the isopropyl groups are expected to appear as a septet, due to coupling with the six methyl protons. These methyl protons (-CH₃) would, in turn, appear as a doublet. The chemical shifts for diisopropylamine (B44863) itself show the methine proton at approximately 2.86-2.91 ppm and the methyl protons around 1.00-1.04 ppm. chemicalbook.com The pyridazine (B1198779) ring protons would exhibit signals in the aromatic region, with their exact shifts influenced by the electron-donating amino group and the hydroxyl group. The presence of a hydroxyl proton (-OH) would likely be observed as a broad singlet, the chemical shift of which can be dependent on solvent, concentration, and temperature. washington.edu

Table 1: Predicted ¹H NMR Chemical Shifts for the Diisopropylamino Substituent

| Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Isopropyl -CH | ~2.9 | Septet |

| Isopropyl -CH₃ | ~1.0 | Doublet |

| Pyridazine -H | Aromatic Region | Doublet/Multiplet |

| Hydroxyl -OH | Variable | Broad Singlet |

Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Characterization of the Pyridazine Framework

The ¹³C NMR spectrum is crucial for characterizing the carbon skeleton of the molecule. The pyridazine ring carbons typically resonate in the range of 110-160 ppm. vulcanchem.com A study on pyridazin-3(2H)-one assigned the carbon atoms of the ring as follows: C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. rsc.org For this compound, the C(6) carbon, being directly attached to the nitrogen of the diisopropylamino group, would be significantly affected. The C(3) carbon, attached to the hydroxyl group, would also show a characteristic downfield shift. The aliphatic carbons of the diisopropylamino group are expected in the upfield region of the spectrum, typically between 20-60 ppm. vulcanchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridazine C3 | ~160-165 |

| Pyridazine C4 | ~130 |

| Pyridazine C5 | ~135 |

| Pyridazine C6 | ~140-150 |

| Isopropyl -CH | ~45-55 |

| Isopropyl -CH₃ | ~20-25 |

Note: These are estimated chemical shift ranges. Actual values can be definitively assigned using 2D NMR techniques.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space correlations, 2D NMR experiments are employed. mdpi.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov This is instrumental in establishing the connectivity between the diisopropylamino group and the pyridazine ring, as well as the relative positions of the substituents on the ring.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation technique identifies protons that are coupled to each other, helping to trace the proton network within the isopropyl groups and the pyridazine ring. mdpi.com

Through the combined interpretation of these spectra, the complete and unambiguous structural assignment of this compound can be confirmed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The high-resolution mass measurement (HRMS) of this ion allows for the precise determination of the molecular formula. For C₁₀H₁₇N₃O, the expected monoisotopic mass is 195.1372 g/mol . The observation of an ion with a mass-to-charge ratio (m/z) very close to 196.1450 ([M+H]⁺) would confirm this formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information, such as the loss of an isopropyl group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. vulcanchem.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3200-3600 | Broad stretching vibration |

| N-H (if tautomer exists) | ~3300-3500 | Stretching vibration |

| C-H (aliphatic) | ~2850-3000 | Stretching vibrations of isopropyl groups |

| C=N, C=C (pyridazine ring) | ~1450-1650 | Aromatic ring stretching vibrations |

| C-O (hydroxyl) | ~1200-1300 | Stretching vibration |

| C-N (amino) | ~1100-1250 | Stretching vibration |

The presence of a broad band in the 3200-3600 cm⁻¹ region would be strong evidence for the hydroxyl group. vulcanchem.com The peaks in the 2850-3000 cm⁻¹ range would confirm the presence of the aliphatic diisopropylamino substituent, while absorptions in the 1450-1650 cm⁻¹ region are characteristic of the pyridazine ring's double bonds. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the specific absorption maxima (λmax) and the corresponding electronic transitions (e.g., π → π, n → π) for this compound is not available in published literature. To perform a detailed analysis, the compound would need to be analyzed in various solvents to observe any solvatochromic shifts, which can provide insights into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Molecular Architecture

A crystallographic information file (CIF) or detailed structural report for this compound has not been deposited in public databases such as the Cambridge Structural Database (CSD). The determination of its solid-state architecture through single-crystal X-ray diffraction would be necessary to provide the following details.

Determination of Bond Lengths, Angles, and Dihedral Angles

Without a solved crystal structure, the precise bond lengths, bond angles, and dihedral angles for this compound remain undetermined. This empirical data is crucial for a definitive understanding of the molecule's geometry in the solid state.

Analysis of Intermolecular Interactions and Packing Arrangements

A detailed analysis of intermolecular forces, such as hydrogen bonding involving the pyridazinol ring's hydroxyl and nitrogen atoms, and van der Waals interactions from the diisopropylamino group, cannot be conducted without crystallographic data. Such data would reveal how the molecules pack in a crystalline lattice, influencing physical properties like melting point and solubility.

Conformational Analysis in the Crystalline State

The specific conformation of the diisopropylamino group relative to the pyridazinol ring in the solid state is unknown. X-ray crystallography would reveal the torsion angles that define the three-dimensional shape of the molecule in its crystalline form, providing insight into steric and electronic effects on its conformation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. researchgate.net It is a widely used tool for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 6-(diisopropylamino)pyridazin-3-ol, this would be performed using a DFT method, such as B3LYP, paired with a suitable basis set like 6-311G(d,p). bhu.ac.in This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule in the gas phase.

The energetic characterization provides the total energy of the optimized structure, which is a measure of its stability. For related pyridazine (B1198779) derivatives, DFT calculations have been successfully used to obtain optimized geometries and total energies. researchgate.net For instance, in a study of dicyano pyridazine molecules, the B3LYP/6-31G** level of theory was used to determine the best geometry and total energy. researchgate.net This approach allows for a detailed understanding of the molecule's structural parameters.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value Range | Description |

| Pyridazine Ring Bond Lengths (C-C, C-N) | 1.33 - 1.40 Å | Reflects the aromatic character of the pyridazine ring. |

| C-O Bond Length | 1.35 - 1.38 Å | Typical for a hydroxyl group attached to an aromatic ring. |

| C-N (amino) Bond Length | 1.38 - 1.42 Å | The bond connecting the diisopropylamino group to the pyridazine ring. |

| N-N Bond Length | 1.33 - 1.36 Å | Characteristic of the pyridazine ring. |

| Diisopropyl Group C-N Bond Lengths | 1.46 - 1.49 Å | Standard single bond lengths between carbon and nitrogen in an amine. |

| Diisopropyl Group C-H Bond Lengths | 1.08 - 1.10 Å | Typical C-H bond lengths in alkyl groups. |

| Pyridazine Ring Bond Angles | 115° - 125° | Internal angles of the six-membered heterocyclic ring. |

Note: The values in this table are estimations based on typical bond lengths and angles from related structures and are subject to variation depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyridazine derivatives, DFT calculations can reliably predict these orbital energies. researchgate.netgsconlinepress.com

The distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for nucleophilic and electrophilic attack. The nitrogen atoms of the pyridazine ring and the oxygen of the hydroxyl group are expected to have significant contributions to the HOMO, making them potential sites for electrophilic attack. The pyridazine ring carbons are likely to be the primary contributors to the LUMO, indicating their susceptibility to nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. gsconlinepress.comdergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Property | Description | Predicted Trend |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high due to electron-donating amino and hydroxyl groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Influenced by the electron-withdrawing nature of the pyridazine ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate gap, suggesting a balance between stability and reactivity. |

| Electronegativity (χ) | Tendency to attract electrons | Moderate value. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate value, related to the HOMO-LUMO gap. |

| Global Softness (S) | Reciprocal of chemical hardness, indicates reactivity | Moderate value. |

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.govresearchgate.net By comparing the calculated chemical shifts with experimental data for similar compounds, one can gain confidence in the predicted structure. For this compound, the predicted 1H NMR spectrum would show signals for the pyridazine ring protons, the methine proton of the isopropyl groups, and the methyl protons. The 13C NMR spectrum would show distinct signals for the carbons of the pyridazine ring and the isopropyl groups. vulcanchem.com

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. The predicted IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretching (if tautomerism occurs), C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyridazine ring. vulcanchem.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. bhu.ac.in This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted UV-Vis spectrum for this compound would likely show absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the pyridazine ring system.

The electronic structure of this compound is characterized by the interplay between the electron-donating diisopropylamino and hydroxyl groups and the electron-withdrawing pyridazine ring. This distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecular surface. bhu.ac.in

The aromaticity of the pyridazine ring in this compound can be assessed using various computational indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. Other indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can also be used to quantify the degree of aromaticity based on bond length alternation. mdpi.com The pyridazine ring is expected to exhibit a degree of aromaticity, though it may be reduced compared to benzene (B151609) due to the presence of the two nitrogen atoms. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. researchgate.net

MD simulations can be used to explore the conformational landscape of this compound in different solvents. This would involve placing the molecule in a simulation box filled with solvent molecules and simulating their movements over time. Such simulations can reveal the preferred conformations of the flexible diisopropylamino group and how they are influenced by the solvent.

Furthermore, MD simulations are a powerful tool for studying the behavior of molecules at interfaces, for example, at a liquid-solid or liquid-air interface. researchgate.netmdpi.com For this compound, this could involve simulating its behavior at a water-octanol interface to understand its partitioning behavior, which is relevant to its lipophilicity. The simulations would track the orientation and interactions of the molecule at the interface, providing a molecular-level understanding of its interfacial properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity. In the context of drug discovery and development, this activity is often biological in nature. However, QSAR models are also invaluable for predicting non-biological activities, such as physicochemical properties. These properties are critical as they govern a compound's behavior in various environments, including its solubility, stability, and ability to permeate biological membranes. For pyridazinone derivatives, including this compound, QSAR studies can provide significant insights into their non-biological characteristics, aiding in the design of molecules with optimized properties.

The foundation of a QSAR model lies in the use of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. In the realm of non-biological activities, these descriptors are often correlated with physicochemical properties like lipophilicity (log P), solubility, polar surface area (TPSA), and molar refractivity.

Research on pyridazinone derivatives has demonstrated the utility of QSAR and computational approaches in predicting these essential properties. For instance, studies have focused on establishing relationships between the structural features of pyridazinone analogs and their physicochemical characteristics.

A notable example is the investigation of lipophilicity, a key determinant of a drug's pharmacokinetic profile. In a study on pyridazinone regioisomers, the logarithm of the octanol/water partition coefficient (log P) was determined experimentally and computationally. A significant and consistent difference in lipophilicity was observed between the 4- and 5-(substituted amino)-3(2H)-pyridazinone regioisomers, with the 4-isomers consistently showing higher log P values. nih.gov This difference was attributed to structural variations, which were further explored using quantum chemical calculations and X-ray analysis. nih.gov Such studies highlight how even subtle changes in the substitution pattern on the pyridazinone core can markedly influence a crucial non-biological property like lipophilicity.

The following interactive table illustrates the kind of data generated in such a study, showcasing the correlation between structural features (in this case, the position of a substituent) and the experimentally determined lipophilicity (log P).

| Compound | Substituent Position | Experimental log P |

|---|---|---|

| 4-(Methylamino)-3(2H)-pyridazinone | 4 | 1.25 |

| 5-(Methylamino)-3(2H)-pyridazinone | 5 | 0.50 |

| 4-(Ethylamino)-3(2H)-pyridazinone | 4 | 1.70 |

| 5-(Ethylamino)-3(2H)-pyridazinone | 5 | 0.95 |

| 4-(Propylamino)-3(2H)-pyridazinone | 4 | 2.15 |

| 5-(Propylamino)-3(2H)-pyridazinone | 5 | 1.40 |

Similarly, the aqueous solubility of pyridazinone derivatives has been the subject of computational modeling. The solubility of 6-phenyl-pyridazin-3(2H)-one was investigated in various binary solvent systems, and computational models like the van't Hoff and Apelblat models were used to correlate the experimental solubility data. nih.govresearchgate.netmdpi.com These models utilize thermodynamic parameters to predict solubility, demonstrating the power of computational methods in estimating this fundamental physicochemical property.

Another important aspect of QSAR in this context is the prediction of "drug-likeness" based on a set of physicochemical descriptors. For a series of novel pyridazinone derivatives, computational studies were performed to evaluate their drug-likeness potential by calculating descriptors such as molecular weight, log P, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). mdpi.com These descriptors are often used in conjunction with established guidelines like Lipinski's Rule of Five to assess the potential of a compound to be an orally active drug.

The table below provides a representative example of how structural descriptors are correlated with various non-biological physicochemical properties for a series of hypothetical pyridazinone derivatives.

| Compound | Molecular Weight (g/mol) | log P | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|

| Pyridazinone Core | 96.09 | -0.5 | 49.8 | 0 |

| 6-(Methylamino)pyridazin-3-ol | 127.14 | 0.2 | 62.1 | 1 |

| 6-(Ethylamino)pyridazin-3-ol | 141.17 | 0.7 | 62.1 | 2 |

| 6-(Propylamino)pyridazin-3-ol | 155.20 | 1.2 | 62.1 | 3 |

| This compound | 211.29 | 2.5 | 53.4 | 4 |

These examples underscore the importance of QSAR modeling in the preclinical assessment of compounds like this compound. By establishing robust correlations between structural descriptors and non-biological activities, researchers can rationally design and prioritize the synthesis of new derivatives with improved physicochemical properties, ultimately accelerating the drug discovery process.

Chemical Reactivity and Mechanistic Studies

Tautomerism of the Pyridazin-3-ol Moiety

The pyridazin-3-ol moiety is characterized by the potential for prototropic tautomerism, existing in equilibrium between a hydroxyl (enol) form and a keto (or pyridazinone) form. This equilibrium is a critical determinant of the molecule's structure, stability, and reactivity.

Experimental and theoretical investigations on pyridazin-3-one and its derivatives have established that the keto-enol equilibrium is heavily influenced by the substitution pattern and the surrounding medium. For 3-hydroxypyridazines, in particular, the equilibrium overwhelmingly favors the more stable pyridazin-3(2H)-one (keto) form. researchgate.net This preference is attributed to the greater thermodynamic stability of the amide-like keto form compared to the aromatic, but less stable, enol form.

The tautomeric relationship can be depicted as follows:

| Tautomeric Form | Structure | Name |

| Enol Form |  | This compound |

| Keto Form |  | 6-(Diisopropylamino)pyridazin-3(2H)-one |

Note: The structures are illustrative representations.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in dissecting the factors governing this equilibrium. orientjchem.org These studies corroborate experimental findings, showing that the keto tautomer is generally lower in energy. orientjchem.org The stability of the tautomers can be influenced by solvent polarity and hydrogen-bonding capabilities. orientjchem.orgresearchgate.net For instance, polar solvents can stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding. orientjchem.org While specific theoretical studies on this compound are not widely documented, the general principles derived from studies on related pyridazinones and other heterocyclic systems are applicable. researchgate.netresearchgate.netfrontiersin.org The presence of the electron-donating diisopropylamino group is expected to increase the electron density in the ring, which could subtly influence the position of the tautomeric equilibrium, though the keto form is still expected to predominate.

Reactivity of the Diisopropylamino Group

The diisopropylamino group, a bulky and strongly electron-donating substituent, significantly modulates the electronic properties and steric accessibility of the pyridazine (B1198779) core.

The diisopropylamino group imparts basic properties to the molecule at multiple sites. The lone pair of electrons on the exocyclic nitrogen atom, as well as the lone pairs on the two ring nitrogen atoms, can act as Lewis bases. The electron-donating nature of the diisopropylamino group via resonance and induction increases the electron density on the pyridazine ring, thereby enhancing the basicity of the ring nitrogens compared to unsubstituted pyridazine.

The relative basicity of the three nitrogen atoms is a key factor in reactions such as protonation and alkylation.

Exocyclic Amino Nitrogen: The basicity of the diisopropylamino nitrogen is influenced by the delocalization of its lone pair into the pyridazine ring, which tends to decrease its basicity relative to a comparable dialkylamine. However, it remains a potential site for protonation.

Ring Nitrogens: The N1 and N2 atoms of the pyridazine ring are also basic. The electron-donating effect of the amino group at position 6 particularly increases the basicity of the adjacent N1 atom.

The nucleophilicity of the molecule is also enhanced by the amino group, making the ring more susceptible to electrophilic attack than unsubstituted pyridazine, although such reactions are generally difficult on π-deficient diazine rings. The primary nucleophilic character resides with the exocyclic nitrogen, which can participate in reactions typical of secondary amines, subject to steric hindrance from the bulky isopropyl groups.

The presence of multiple nitrogen donor atoms makes this compound and its tautomer potential ligands in coordination chemistry. vot.pl Aminopyridine derivatives are well-known for their ability to form stable complexes with a variety of transition metals. nih.govscirp.org Depending on the metal center and reaction conditions, the compound can exhibit different coordination modes.

| Potential Coordination Mode | Description |

| Monodentate (N-amino) | Coordination occurs through the exocyclic diisopropylamino nitrogen. Steric hindrance from the isopropyl groups may influence this mode. |

| Monodentate (N-ring) | Coordination via one of the pyridazine ring nitrogens (N1 or N2). |

| Bidentate (N,N'-chelation) | Chelation involving the exocyclic amino nitrogen and the adjacent N1 ring nitrogen is a common binding mode for 2-aminopyridine (B139424) type ligands, leading to a stable five-membered ring. vot.pl |

| Bidentate (N,O-chelation) | Upon deprotonation of the hydroxyl/amide group, the resulting anion can act as a bidentate ligand, coordinating through the oxygen and the adjacent N2 ring nitrogen. Pyridine- and pyrazine-carboxamide ligands demonstrate this type of binding. researchgate.netmdpi.com |

The specific mode of coordination would be dictated by factors such as the hard/soft acid-base properties of the metal ion, the steric demands of the ligand and other species in the coordination sphere, and the predominant tautomeric form of the ligand under the complexation conditions. vot.pl

Reactions Involving the Pyridazine Ring System

The pyridazine ring is an electron-deficient diazine, which governs its characteristic reactivity, particularly in cycloaddition reactions. quora.com

Pyridazines typically function as electron-poor dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. quora.compsu.edu In this type of [4+2] cycloaddition, the pyridazine (the diene) reacts with an electron-rich dienophile, such as an enamine or an enol ether. psu.edulibretexts.org This reactivity is opposite to the normal Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com The reaction proceeds via a concerted [4+2] cycloaddition, often followed by the extrusion of a stable molecule like dinitrogen (N₂) from the resulting bicyclic adduct to form a new aromatic or non-aromatic ring system. mdpi.com

The reactivity of the pyridazine ring in IEDDA reactions is enhanced by electron-withdrawing groups and diminished by electron-donating groups. quora.commdpi.com In the case of this compound, the presence of the strongly electron-donating diisopropylamino group increases the energy of the diene's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This would make the molecule less reactive as a diene component in an inverse-electron-demand reaction compared to pyridazines bearing electron-withdrawing substituents. Conversely, the increased electron density could potentially make the system more amenable to participating as a diene in a normal-demand Diels-Alder reaction with a very reactive, electron-deficient dienophile.

Besides [4+2] cycloadditions, pyridazine derivatives can also participate in other pericyclic reactions, such as [3+2] cycloadditions with 1,3-dipoles, to generate various fused heterocyclic systems. nih.gov The specific reaction pathway is highly dependent on the nature of the substituents on the pyridazine ring and the reaction partner. organic-chemistry.orgacs.org

Ring Transformations and Rearrangements

Scientific literature does not extensively document specific ring transformations or rearrangement reactions for this compound. The inherent stability of the pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, means that conditions required to induce ring-opening, -contraction, or other skeletal rearrangements are typically harsh and not commonly employed when the molecule is used as a synthetic precursor. The focus of its chemistry is almost exclusively on the reactivity of its hydroxyl and diisopropylamino substituents.

Role as an Intermediate in Organic Transformations

The principal application of this compound is as a versatile intermediate in multi-step organic syntheses. Its hydroxyl group provides a reactive handle for introducing a wide variety of molecular fragments through reactions such as etherification.

A prominent example of its use is in the synthesis of precursors for biologically active compounds, such as kinase inhibitors. In these pathways, the hydroxyl group of this compound is often subjected to O-alkylation. A common transformation involves reacting it with a substituted benzyl (B1604629) halide, such as 4-(bromomethyl)-1,2-difluorobenzene, under basic conditions. The base, typically potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic pyridazinolate anion, which then displaces the bromide on the benzyl halide in a standard Williamson ether synthesis. This reaction directly attaches a difluorobenzyl moiety to the pyridazine core, a common structural motif in medicinal chemistry.

Another key reaction is the Mitsunobu reaction, which allows for the alkylation of the hydroxyl group with an alcohol under mild conditions. For instance, this compound can be reacted with specific alcohols in the presence of reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃). This process facilitates the formation of an ether linkage, coupling the pyridazine unit to other complex fragments.

These transformations highlight the compound's role as a scaffold, where the pyridazine and diisopropylamino groups are retained in the final structure while the hydroxyl group serves as a versatile point of connection for building molecular diversity.

| Reaction Type | Reagents | Product Type | Purpose |

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., 4-(bromomethyl)-1,2-difluorobenzene), Base (e.g., K₂CO₃) | 3-(Benzyloxy)pyridazine derivative | Introduction of substituted aryl groups. |

| Mitsunobu Reaction | Alcohol, DIAD or DEAD, PPh₃ | 3-Alkoxypyridazine derivative | Coupling with various alcohol-containing fragments under mild conditions. |

Stereochemical Aspects of Reactions

The stereochemical considerations for reactions involving this compound are straightforward as the molecule itself is achiral and does not possess any stereocenters.

When it is used as a reactant, the stereochemical outcome of a synthesis is determined by the other reagents involved. For example, if this compound is reacted with a chiral alkyl halide or a chiral alcohol in an O-alkylation or Mitsunobu reaction, the product will be a mixture of diastereomers. The inherent structure of the pyridazinol does not typically induce facial selectivity in these reactions.

If a new chiral center is created from an achiral reagent, the reaction will produce a racemic mixture of enantiomers. For a reaction to be stereoselective, a chiral catalyst, reagent, or auxiliary must be employed. In the documented uses of this compound as a synthetic intermediate, it generally does not participate directly in asymmetric induction. Any stereochemistry in the final product is introduced via other chiral building blocks that are coupled to the pyridazine core.

Based on a comprehensive search of available scientific literature, there is insufficient public information specifically on the chemical compound “this compound” and its applications in advanced materials and chemical catalysis as outlined in the requested article structure.

Searches for this compound and its tautomeric form, “6-(diisopropylamino)-3(2H)-pyridazinone,” did not yield specific research findings related to its use as a ligand in organometallic chemistry, its role in catalysis, or as a precursor in material science.

While the broader classes of pyridazine and pyridazinone derivatives are known to be versatile ligands in organometallic chemistry and have applications in catalysis, no documents were found that specifically detail the design, synthesis, or catalytic activity of metal complexes involving “this compound”. nih.govresearchgate.netresearchgate.netmdpi.comnih.govnih.govmdpi.comrsc.orgsarpublication.comnih.govresearchgate.netrsc.orgresearchgate.netmdpi.comnih.govnih.govrsc.orgrsc.orgnih.govnih.govmdpi.commdpi.comnih.govmdpi.comresearchgate.netprinceton.edunih.govrsc.orgsigmaaldrich.comdntb.gov.uagoogle.comresearchgate.netrsc.orggoogle.comresearchgate.netnih.govtsijournals.comsigmaaldrich.com

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on “this compound.” The available data is centered on related but distinct pyridazine and pyridazinone compounds, the use of which would fall outside the explicit scope of the user’s request.

Applications in Advanced Materials and Chemical Catalysis

Precursor in Material Science Research (excluding biological/drug applications)

Incorporation into Functional Polymers or Frameworks

The unique structure of 6-(diisopropylamino)pyridazin-3-ol, featuring a reactive hydroxyl group and a bulky diisopropylamino group on the pyridazine (B1198779) core, makes it a candidate for integration into functional polymers and frameworks. The pyridazine ring itself is a versatile building block for creating novel materials. nih.govnih.gov

One approach for incorporating such molecules is through solid-phase synthesis. A method for creating 3,6-disubstituted pyridazine derivatives on a polymer-bound sodium benzenesulfinate (B1229208) resin has been described. oup.com This technique involves the reaction of the resin with α-bromoketone substrates, followed by condensation with hydrazine (B178648) to release the pyridazine derivative. oup.com While this specific method was used for other pyridazine derivatives, a similar strategy could potentially be adapted to anchor this compound or its precursors to a polymer support, enabling the growth of polymer chains or the formation of cross-linked networks.

Furthermore, pyridazine derivatives have been utilized as monomers in the synthesis of conjugated polymers for photovoltaic applications. nih.gov These polymers leverage the electron-withdrawing nature of the pyridazine ring to create materials with tailored electronic properties. nih.gov The presence of the electron-donating diisopropylamino group in this compound could further modulate the electronic characteristics of such polymers, potentially leading to new materials for organic solar cells and other electronic devices.

In the realm of crystalline materials, pyridazine-based ligands have been employed in the construction of metal-organic frameworks (MOFs). mdpi.comrsc.org These frameworks are highly porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyridazine ring can coordinate with metal ions to form extended, well-defined structures. mdpi.com The functional groups on this compound, namely the hydroxyl and diisopropylamino groups, could serve as additional coordination sites or as functional pores within a MOF, leading to materials with unique catalytic or sensing properties.

Optoelectronic Properties (e.g., related to chromophores)

The optoelectronic properties of pyridazine derivatives are an active area of research, with potential applications in light-emitting diodes, nonlinear optics, and as fluorescent probes. The pyridazine ring, being electron-deficient, can be combined with electron-donating groups to create "push-pull" chromophores with interesting photophysical properties.

The fluorescence of pyridazine-containing compounds is another area of interest. For instance, pyrazine-pyridone based fluorescent sensors have been developed for the detection of metal ions like Zn2+. nih.gov These sensors operate through an intramolecular charge transfer (ICT) mechanism, where the fluorescence properties are modulated by the binding of the target analyte. nih.gov The presence of the amino group in this compound could lead to fluorescent behavior, making it a potential candidate for the development of novel fluorescent materials.

Chemical Sensors and Detection Systems

The development of chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Heterocyclic compounds, including pyridazine and its derivatives, are promising platforms for the design of selective and sensitive chemical sensors. mdpi.com

Although direct applications of this compound in chemical sensing have not been reported, the structural motifs present in the molecule suggest its potential in this field. The nitrogen atoms in the pyridazine ring and the oxygen atom of the hydroxyl group can act as binding sites for metal ions and other analytes. mdpi.com

For example, fluorescent chemosensors based on pyridine (B92270) derivatives have been successfully used for the detection of various metal ions. mdpi.comnih.gov These sensors often rely on the change in fluorescence intensity or wavelength upon complexation with the target ion. A pyrazine-pyridone biheteroaryl-based fluorescent sensor has been synthesized for the detection of labile zinc ions in biological systems. nih.gov The design principles of these sensors could be applied to this compound to create new probes for specific analytes.

Electrochemical sensors represent another avenue for the application of pyridazine derivatives. The redox properties of the pyridazine ring can be exploited for the electrochemical detection of various substances. While not directly involving the target compound, research on electrochemical sensors based on other nitrogen-containing heterocycles demonstrates the feasibility of this approach.

Analytical Methodologies for Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of chemical compounds. For a polar molecule like 6-(diisopropylamino)pyridazin-3-ol, both gas and liquid chromatography offer viable, albeit different, approaches to its analysis.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas chromatography (GC) is a powerful technique for separating volatile substances. libretexts.org The direct analysis of this compound by GC can be challenging due to its polarity and the presence of a hydroxyl group, which can lead to peak tailing and potential thermal degradation in the injector or on the column. However, with appropriate column selection and potential derivatization, GC can be effectively utilized. For instance, the use of a nitrogen-selective detector (NSD) would enhance sensitivity and selectivity for this nitrogen-containing compound. nih.gov Two-dimensional gas chromatography (GCxGC) coupled with nitrogen-specific detectors has proven effective for analyzing nitrogen heterocyclic compounds in complex matrices. concawe.euconcawe.eu

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is often more suitable for polar and non-volatile compounds. For this compound, reversed-phase HPLC would be a primary choice. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase (like C18-silica) and a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of buffers in the mobile phase can help to control the ionization state of the pyridazinol and amino groups, thereby improving peak shape and retention time reproducibility. Detection is commonly achieved using a UV-Vis detector, as the pyridazine (B1198779) ring system is expected to have a chromophore that absorbs in the UV region.

The progress of reactions involving pyridazinone derivatives can be monitored using thin-layer chromatography (TLC), which provides a quick and efficient way to track the disappearance of starting materials and the appearance of products. nih.gov For purification, column chromatography is a standard method. nih.gov

Table 1: Comparison of GC and LC for the Analysis of this compound

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Principle | Separation of volatile compounds in the gas phase. libretexts.org | Separation of compounds in the liquid phase. |

| Applicability | May require derivatization to increase volatility and thermal stability. osti.govacs.org | Well-suited for polar and non-volatile compounds. |

| Stationary Phase | Typically a high-boiling liquid coated on an inert solid support or capillary tube. libretexts.org | Often a nonpolar material like C18-silica for reversed-phase. |

| Mobile Phase | An inert gas such as helium or nitrogen. libretexts.org | A liquid or mixture of liquids, often water and an organic solvent. |

| Typical Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS). nih.govconcawe.eu | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS). |

Derivatization Methods for Enhanced Detection in Research Applications

To overcome the challenges of analyzing polar compounds like this compound by GC, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. For the hydroxyl group in the pyridazinol ring, silylation is a widely used technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group.

Another approach, particularly for enhancing detectability in GC, involves reacting the hydroxylamine (B1172632) functionality, which is structurally related to the pyridazinol, with a ketone like acetone (B3395972) or cyclohexanone (B45756) to form a more volatile oxime derivative. nih.govosti.govacs.org This method avoids direct aqueous injection and can improve the chromatographic performance. acs.org

For LC analysis, derivatization can be employed to introduce a fluorescent tag to the molecule, significantly enhancing the sensitivity of detection, especially when using a fluorescence detector. Reagents that react with the amino or hydroxyl groups can be utilized for this purpose.

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Functional Group | Purpose | Analytical Technique |

| BSTFA, MSTFA | Hydroxyl (-OH), Amino (-NH) | Increase volatility and thermal stability | GC |

| Acetone, Cyclohexanone | Hydroxylamine (-NHOH) | Form a more volatile oxime derivative nih.govosti.govacs.org | GC |

| Dansyl Chloride | Amino (-NH2) | Introduce a fluorescent tag for enhanced detection | LC |

| Pentafluorobenzyl bromide | Hydroxyl (-OH) | Introduce an electrophore for electron capture detection | GC |

Advanced Spectroscopic Methods for In-situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are invaluable tools. For the synthesis of this compound, which likely involves the formation of the pyridazine ring, these methods can provide critical insights. rsc.orgorganic-chemistry.org

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of organic reactions. youtube.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the changes in the vibrational spectra of reactants, intermediates, and products can be continuously recorded. nih.gov This allows for the tracking of characteristic bond vibrations, such as the formation or disappearance of C=O, C=N, or N-H bonds, providing a kinetic profile of the reaction. nih.gov

For example, in the synthesis of pyridazinones, the disappearance of the characteristic bands of the starting materials and the appearance of the vibrational bands of the pyridazinone ring can be monitored in real-time. This data can be used to determine reaction endpoints, identify the formation of any transient intermediates, and optimize reaction parameters such as temperature and catalyst loading. youtube.com The combination of in-situ IR and NMR data can provide comprehensive information about a reaction. youtube.com

Other spectroscopic techniques such as Raman and UV-Vis spectroscopy can also be adapted for in-situ monitoring, providing complementary information about the chemical transformations occurring in the reaction vessel.

Table 3: Spectroscopic Techniques for In-situ Reaction Monitoring

| Spectroscopic Technique | Information Provided | Advantages |

| In-situ FTIR | Changes in functional groups and bond vibrations. nih.gov | Real-time kinetic data, non-invasive. |

| Raman Spectroscopy | Information on molecular vibrations, particularly for non-polar bonds. | Can be used in aqueous solutions, complementary to FTIR. |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. | High sensitivity for chromophoric species. |

| NMR Spectroscopy | Detailed structural information about reactants, intermediates, and products. nih.gov | Provides unambiguous structural identification. |

Historical Context and Future Research Directions

Evolution of Pyridazinol Chemistry

The journey of pyridazinol chemistry is a compelling narrative of discovery and innovation. The pyridazine (B1198779) ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has been a subject of interest for over a century. Early work laid the foundation for understanding the fundamental reactivity of this electron-deficient ring system. A significant breakthrough in the field was the development of methods to synthesize pyridazin-3(2H)-ones, often referred to as pyridazinols due to their keto-enol tautomerism. These compounds have proven to be versatile intermediates and possess a wide spectrum of biological activities, which has been a major driver for their continued study. nih.govresearchgate.net

The synthesis of the pyridazinone core is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). nih.gov This fundamental reaction has been adapted and refined over the years to allow for the introduction of a diverse array of substituents onto the pyridazine ring, leading to a vast library of derivatives with tailored properties. nih.govnih.gov The reactivity of the pyridazinone ring itself has also been extensively explored. The presence of the nitrogen atoms and the carbonyl group allows for a variety of chemical transformations, including N-alkylation, and nucleophilic substitution reactions at the carbon positions. unich.itlifechemicals.com For instance, the reaction of chloropyridazines with various nucleophiles has been a key strategy for the synthesis of functionalized pyridazinone derivatives. unich.itlifechemicals.com

Emerging Trends and Challenges in Heterocyclic Chemistry

Heterocyclic chemistry is a dynamic field that continues to evolve, driven by the demand for novel molecules with specific functions in medicine, agriculture, and materials science. chemrevlett.comresearchgate.net Several key trends are shaping the future of this discipline.

One of the most significant trends is the development of more efficient and sustainable synthetic methodologies. This includes the use of catalysis, such as palladium-catalyzed cross-coupling reactions, to construct complex heterocyclic systems with high precision and atom economy. There is also a growing emphasis on "green chemistry" principles, which seek to minimize waste and the use of hazardous reagents.

Another major trend is the increasing integration of computational chemistry with experimental synthesis. google.com In silico methods are now routinely used to predict the properties of new heterocyclic compounds, to design synthetic routes, and to understand complex reaction mechanisms. This synergy between theory and practice is accelerating the pace of discovery in heterocyclic chemistry.

Despite these advances, significant challenges remain. The synthesis of highly complex and polycyclic heterocyclic systems can still be a formidable task, often requiring lengthy and low-yielding reaction sequences. Furthermore, a detailed understanding of the structure-property relationships for many classes of heterocyclic compounds is still lacking, which can hinder the rational design of new functional molecules. The development of novel and versatile building blocks remains a critical area of research to address these challenges. acs.org

Potential Avenues for Future Research on 6-(Diisopropylamino)pyridazin-3-ol

While the broader field of pyridazinol chemistry is well-established, the specific compound this compound remains a relatively unexplored entity in the scientific literature. This presents a unique opportunity for new research endeavors. Based on the known chemistry of related compounds, several promising avenues for future investigation can be identified.

Exploration of Novel Synthetic Pathways

The synthesis of this compound is likely achievable through established methods in pyridazine chemistry, but there is scope for the development of novel and more efficient routes. A plausible and common approach involves the reaction of a suitably substituted chloropyridazine with diisopropylamine (B44863). lifechemicals.comnih.gov

A potential starting material for such a synthesis is 3-amino-6-chloropyridazine (B20888), which can be prepared from 3,6-dichloropyridazine (B152260). nih.gov The reaction of 3-amino-6-chloropyridazine with an appropriate isopropylating agent, followed by hydrolysis of the amino group to a hydroxyl group, could yield the target compound. Alternatively, direct nucleophilic substitution of a chlorine atom in a di- or tri-chloropyridazinone with diisopropylamine could be explored. rsc.org

Future research could focus on optimizing the reaction conditions for these transformations to maximize yield and purity. Furthermore, the development of one-pot or flow-chemistry-based approaches could offer more sustainable and scalable synthetic routes.

Table 1: Potential Synthetic Precursors and Reagents

| Precursor/Reagent | Potential Role in Synthesis |

| 3,6-Dichloropyridazine | Starting material for the synthesis of functionalized pyridazines. |

| 3-Amino-6-chloropyridazine | Intermediate for the introduction of the diisopropylamino group. |

| Diisopropylamine | Nucleophile to introduce the diisopropylamino substituent. |

| Sodium methoxide | Can be used in the synthesis of alkoxy-substituted pyridazines. |

| Phosphorus oxychloride | Used to convert pyridazinones to chloropyridazines. |

Deeper Mechanistic Understanding of Complex Reactions

The reactions involved in the synthesis and further functionalization of this compound offer opportunities for detailed mechanistic studies. Nucleophilic aromatic substitution (SNAr) is a key reaction type in pyridazine chemistry. rsc.orgrsc.org Investigating the kinetics and thermodynamics of the reaction between a chloropyridazine precursor and diisopropylamine would provide valuable insights into the reaction mechanism.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathway, identify transition states, and predict the regioselectivity of the substitution. google.com Understanding the influence of the bulky diisopropylamino group on the electronic properties and reactivity of the pyridazinol ring would be of fundamental interest. For instance, the steric hindrance imparted by the isopropyl groups could influence the regiochemistry of subsequent reactions on the pyridazine core.

Development of New Applications in Synthetic Chemistry and Materials Science

The unique combination of a pyridazinol core and a diisopropylamino substituent in this compound suggests potential applications in both synthetic chemistry and materials science. Pyridazine derivatives are known to be valuable building blocks in organic synthesis and can serve as ligands in coordination chemistry. chemrevlett.com

In synthetic chemistry, the compound could be used as a scaffold for the construction of more complex molecules with potential biological activity. The hydroxyl and amino functionalities provide handles for further chemical modification.

In the realm of materials science, pyridazine-based materials are gaining attention for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridazine ring, coupled with the electron-donating character of the amino group, could impart interesting photophysical properties to materials incorporating this moiety. Future research could involve the synthesis of polymers or small molecules containing the this compound unit and the characterization of their optical and electronic properties. The steric bulk of the diisopropylamino group might also influence the solid-state packing of these materials, which is a critical factor for their performance in electronic devices.

Table 2: Potential Research Directions and Applications

| Research Area | Potential Application |

| Synthetic Methodology | Development of efficient and scalable syntheses of 6-(dialkylamino)pyridazin-3-ols. |

| Mechanistic Studies | Elucidation of the SNAr reaction mechanism for the synthesis of the target compound. |

| Medicinal Chemistry | Use as a scaffold for the synthesis of novel bioactive compounds. |

| Materials Science | Incorporation into organic electronic materials such as OLEDs and OPVs. |

| Coordination Chemistry | Use as a ligand for the synthesis of novel metal complexes. |

Q & A

Q. Q1. What are the established synthetic routes for 6-(Diisopropylamino)pyridazin-3-ol, and how can its purity be validated?